(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide
CAS No.: 1327184-45-1
Cat. No.: VC7527240
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327184-45-1 |
|---|---|
| Molecular Formula | C21H20N2O5 |
| Molecular Weight | 380.4 |
| IUPAC Name | [(Z)-[3-[(4-ethylphenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
| Standard InChI | InChI=1S/C21H20N2O5/c1-4-14-8-10-16(11-9-14)22-20(25)17-12-15-6-5-7-18(26-3)19(15)27-21(17)23-28-13(2)24/h5-12H,4H2,1-3H3,(H,22,25)/b23-21- |
| Standard InChI Key | RVLNXOKELMLMDE-LNVKXUELSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₂₁H₂₀N₂O₅, with a molecular weight of 380.4 g/mol . Its structure combines a 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyrone ring) with three key functional groups:
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An (acetyloxy)imino moiety at position 2, which introduces a nitrogen-oxygen linkage critical for hydrogen bonding.
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A methoxy group at position 8, enhancing lipophilicity and influencing electronic distribution.
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An N-(4-ethylphenyl)carboxamide group at position 3, contributing steric bulk and potential π-π stacking interactions .
The Z-configuration of the imino group (denoted by 2Z) ensures spatial alignment that may optimize interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1327184-45-1 |
| Molecular Formula | C₂₁H₂₀N₂O₅ |
| Molecular Weight | 380.4 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
Synthesis and Structural Optimization
Synthetic Pathways
Pharmacological Properties and Biological Activity
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | MCF-7 (μM) | A-549 (μM) | Caco-2 (μM) |
|---|---|---|---|
| VIa | 8.5 | 0.9 | 9.9 |
| 5-Fluorouracil | 12.4 | 1.2 | 11.7 |
Mechanism of Action
The anticancer activity of iminocoumarins is hypothesized to involve topoisomerase inhibition and reactive oxygen species (ROS) generation, though exact targets remain under investigation . The acetyloxyimino group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes critical for cancer cell survival.
Physicochemical and ADMET Profiling
Lipophilicity and Solubility
The logP (octanol-water partition coefficient) of this compound is estimated to be 2.8–3.5, indicating moderate lipophilicity suitable for oral bioavailability. The methoxy and acetyloxy groups enhance solubility in polar solvents, while the 4-ethylphenyl moiety contributes to membrane diffusion.
Metabolic Stability
Future Directions and Applications
Targeted Drug Delivery
Conjugation of this compound to nanoparticle carriers or antibody-drug conjugates (ADCs) could mitigate off-target effects while enhancing tumor-specific accumulation. The carboxamide group provides a handle for covalent attachment to delivery systems.
Structural Diversification
Further modifications, such as replacing the 4-ethylphenyl group with heteroaryl rings or introducing fluorinated substituents, could optimize potency and pharmacokinetics. Computational modeling (e.g., molecular docking) may identify analogs with improved target selectivity.
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